

An In-Depth Technical Review of 2-(2-Amino-4-methoxyphenyl)acetonitrile

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Compound of Interest

Compound Name: 2-(2-Amino-4-methoxyphenyl)acetonitrile

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Abstract

2-(2-Amino-4-methoxyphenyl)acetonitrile, a substituted aminophenylacetonitrile derivative, represents a molecule of interest within medicinal chemistry and drug discovery. Its structural motifs, featuring an aminonitrile core and a methoxy-substituted phenyl ring, suggest potential for diverse biological activities. This technical guide provides a comprehensive review of the available information on this compound, including its chemical properties, inferred synthetic routes based on established methodologies for analogous structures, and a prospective outlook on its potential biological significance. Due to a lack of specific published research on this exact molecule, this review heavily relies on data from closely related compounds to provide a foundational understanding for researchers.

Chemical Properties and Identification

2-(2-Amino-4-methoxyphenyl)acetonitrile is a distinct chemical entity with the molecular formula $C_9H_{10}N_2O$.^{[1][2]} Key identifying information is summarized in the table below.

Property	Value	Reference(s)
CAS Number	118671-03-7	[1] [2] [3]
Molecular Weight	162.19 g/mol	[1]
Molecular Formula	C ₉ H ₁₀ N ₂ O	[1]
MDL Number	MFCD11007791	[1]
Purity	Typically available at ≥95%	[1]
Storage	Recommended at 0°C	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(2-Amino-4-methoxyphenyl)acetonitrile** is not readily available in published literature, a highly probable synthetic route is the Strecker synthesis. This well-established method for producing α-aminonitriles involves the one-pot reaction of an aldehyde, an amine, and a cyanide source.

Inferred Strecker Synthesis Protocol

Based on established protocols for structurally similar compounds, such as 2-phenyl-2-(phenylamino)acetonitrile, the following procedure is proposed.[\[4\]](#)

Reactants:

- 2-Amino-4-methoxybenzaldehyde
- Ammonia (or an ammonium salt such as ammonium chloride)
- A cyanide source (e.g., sodium cyanide, potassium cyanide, or a less toxic alternative like potassium ferrocyanide)[\[4\]](#)

Procedure:

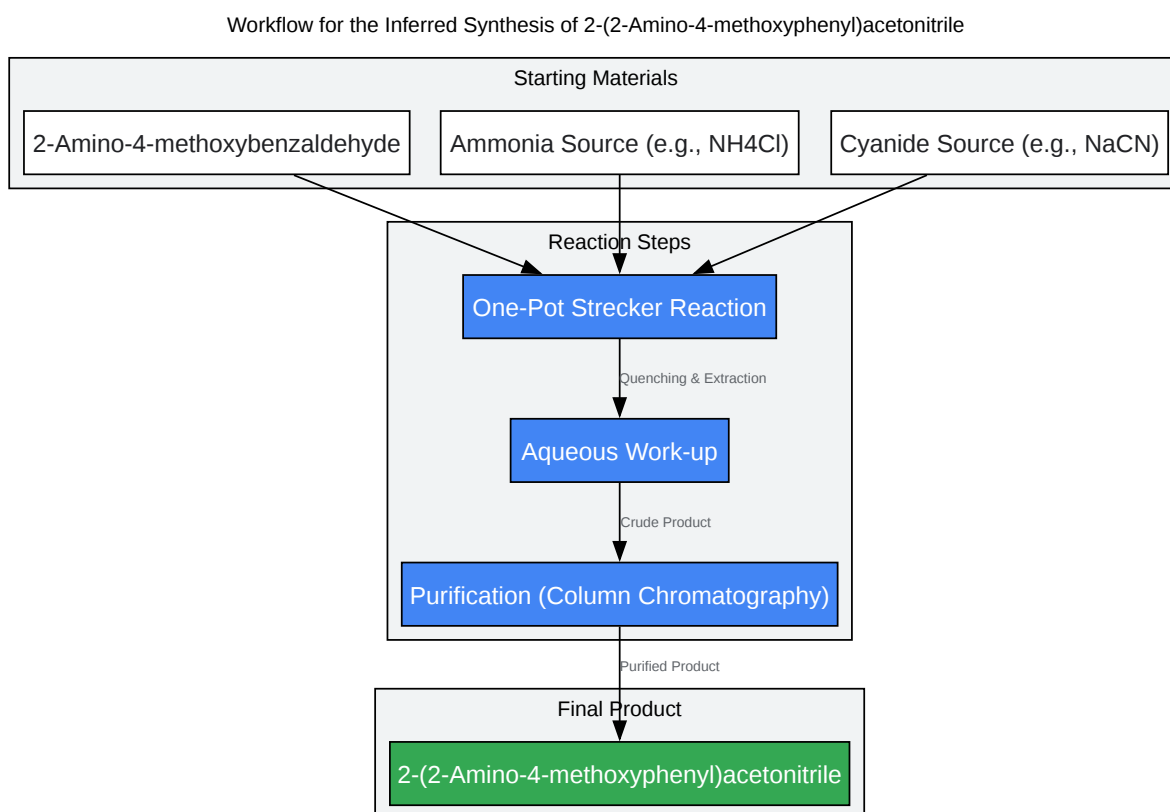
- Imine Formation: 2-Amino-4-methoxybenzaldehyde is dissolved in a suitable solvent (e.g., methanol, ethanol, or a tert-butanol/water mixture).[\[4\]](#) An excess of the amine source (e.g.,

aqueous ammonia or ammonium chloride) is added. The mixture is stirred to facilitate the formation of the corresponding imine intermediate.

- **Cyanation:** The cyanide source is added to the reaction mixture. If using an alkali metal cyanide, the reaction is typically carried out at room temperature or with gentle heating.^[5] If a less toxic source like potassium ferrocyanide is used, the reaction may require heating (e.g., to 80°C) and the presence of an acid, such as acetic acid.^[4]
- **Reaction Monitoring:** The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Work-up and Purification:**
 - The reaction mixture is quenched, typically with a saturated aqueous solution of sodium bicarbonate.^[4]
 - The aqueous phase is extracted with an organic solvent, such as ethyl acetate.^[4]
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.^[4]
 - The crude product is then purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in cyclohexane).^[4]

Logical Workflow for Synthesis

The logical flow of the proposed synthesis is depicted in the following diagram.



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Caption: A diagram illustrating the inferred synthetic workflow.

Potential Biological Activities and Therapeutic Applications

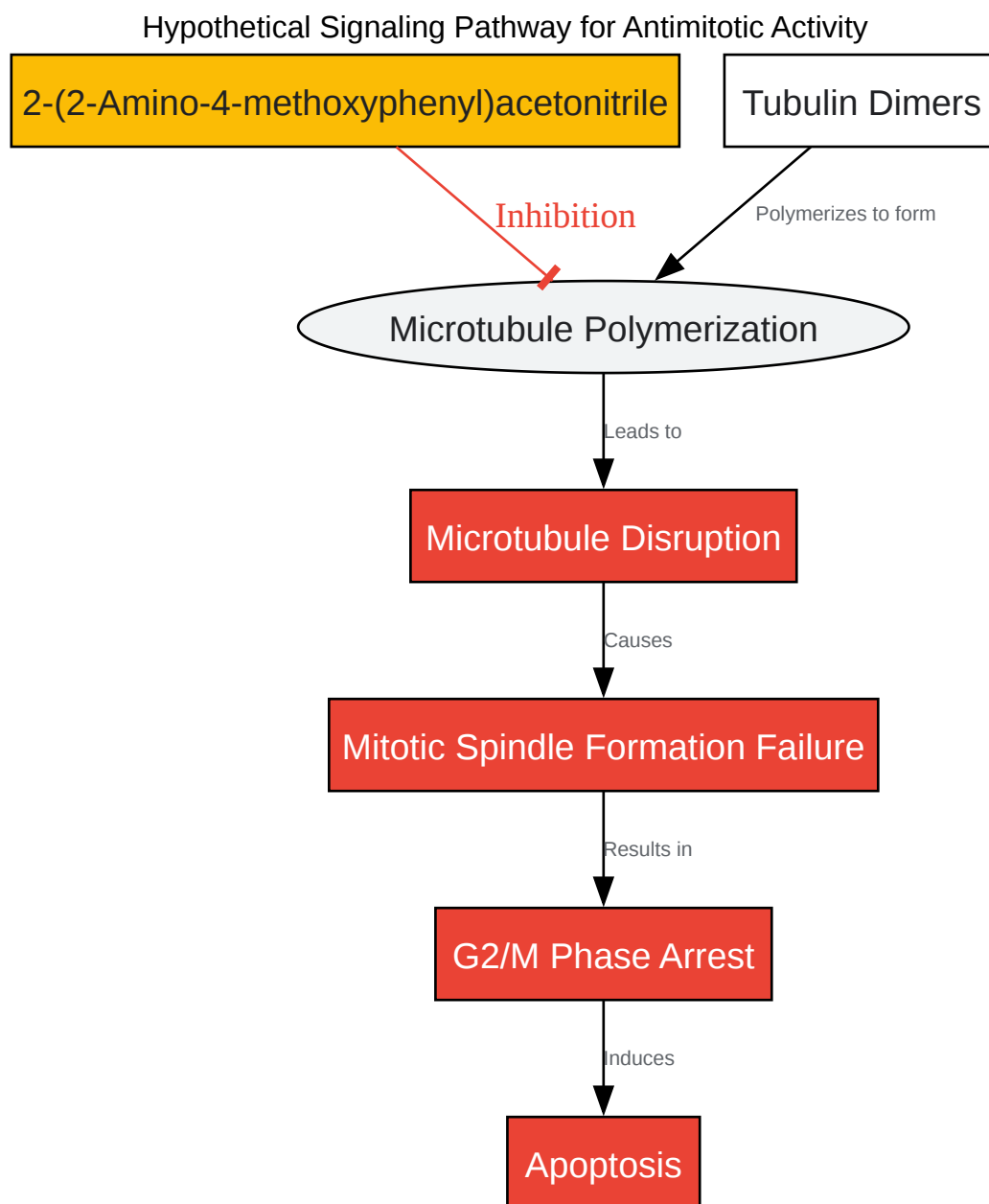
While no specific biological data for **2-(2-Amino-4-methoxyphenyl)acetonitrile** has been found in the public domain, the structural components of the molecule suggest several areas of

potential therapeutic interest.

- **Antiproliferative and Antimitotic Activity:** The 2-aminophenyl moiety is a key feature in a class of antimitotic agents. For instance, 2-aminobenzophenone derivatives have been shown to inhibit tubulin polymerization and arrest cells in the G2/M phase of the cell cycle.^[6] The introduction of an amino group at the ortho position of the phenyl ring has been identified as crucial for enhanced growth inhibition in these compounds.^[6] It is plausible that **2-(2-Amino-4-methoxyphenyl)acetonitrile** could exhibit similar antiproliferative properties.
- **CNS Activity:** The morpholine moiety, often used as a bioisostere for other functional groups, is known to enhance blood-brain barrier penetration in drug candidates targeting the central nervous system.^[7] While the target compound does not contain a morpholine ring, its aminonitrile structure is a common scaffold in medicinal chemistry, and its potential to be derivatized into CNS-active agents should be considered.
- **Antimicrobial and Anti-inflammatory Properties:** Various nitrile-containing heterocyclic compounds and substituted aromatic molecules have demonstrated a broad range of biological activities, including antimicrobial and anti-inflammatory effects.^[7] Further investigation would be required to determine if **2-(2-Amino-4-methoxyphenyl)acetonitrile** shares these properties.

Signaling Pathways and Mechanism of Action (Hypothetical)

Given the potential for antimitotic activity, a hypothetical mechanism of action for **2-(2-Amino-4-methoxyphenyl)acetonitrile** could involve the disruption of microtubule dynamics, similar to other tubulin-targeting agents.



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Caption: A potential mechanism of action for antimitotic activity.

Conclusion and Future Directions

2-(2-Amino-4-methoxyphenyl)acetonitrile is a commercially available compound with a chemical structure that suggests potential for interesting biological activities, particularly in the realm of oncology. However, there is a notable absence of published research detailing its synthesis and biological evaluation. The synthetic route is likely a straightforward Strecker

reaction, and its biological profile may be inferred from structurally related aminophenyl and aminonitrile compounds.

Future research should focus on:

- The development and optimization of a robust synthetic protocol for **2-(2-Amino-4-methoxyphenyl)acetonitrile** and its derivatives.
- Comprehensive in vitro screening to evaluate its antiproliferative, antimicrobial, and anti-inflammatory activities.
- If promising activity is identified, further studies to elucidate its mechanism of action and potential therapeutic targets would be warranted.

This technical guide serves as a foundational resource to stimulate further investigation into this potentially valuable chemical entity.

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